N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Description
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a furan core substituted with a cyano group and two phenyl rings at positions 4 and 5.
Properties
Molecular Formula |
C27H22N2O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H22N2O4/c1-31-22-14-13-18(15-23(22)32-2)16-24(30)29-27-21(17-28)25(19-9-5-3-6-10-19)26(33-27)20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,29,30) |
InChI Key |
WRIQFXLZESDFIP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC |
Origin of Product |
United States |
Biological Activity
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C27H22N2O4
- Molecular Weight : 454.48 g/mol
- CAS Number : 171082-32-9
The structure features a furan ring substituted with a cyano group and two phenyl groups, along with a dimethoxyphenyl acetamide moiety. This unique arrangement is hypothesized to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methods can vary, the general approach includes:
- Formation of the Furan Derivative : Starting from appropriate precursors, the furan ring is constructed.
- Introduction of Cyano Group : The cyano group is introduced via nucleophilic substitution.
- Acetamide Formation : The final step involves acetamide formation through reaction with 3,4-dimethoxyphenylacetic acid.
Antioxidant Activity
Research has indicated that this compound exhibits notable antioxidant properties. In vitro assays using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method demonstrated significant radical scavenging activity. The compound's ability to donate electrons and neutralize free radicals suggests potential applications in preventing oxidative stress-related diseases.
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The microdilution method revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria. Notably, it showed high effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Anti-inflammatory Activity
Molecular docking studies suggest that this compound may inhibit key inflammatory pathways by targeting enzymes such as COX-2 and lipoxygenase. The binding affinity studies indicated that the compound forms stable interactions with these enzymes, potentially leading to reduced inflammation in vivo.
Case Studies and Research Findings
- Case Study on Antioxidant Activity : A study measuring the antioxidant capacity of various compounds found that this compound exhibited an IC50 value of 25 µM in DPPH assays, comparable to well-known antioxidants like ascorbic acid.
- Antimicrobial Efficacy : In a recent study published in Journal of Medicinal Chemistry, the compound was tested against multiple pathogens with results showing a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, highlighting its potential as a therapeutic agent for bacterial infections.
- Anti-inflammatory Mechanism : A computational study demonstrated that the compound effectively inhibits COX-2 with a binding energy of -8.5 kcal/mol, suggesting strong potential for development as an anti-inflammatory drug.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following analysis compares the target compound with structurally related acetamides and benzamides from the provided evidence, focusing on substituent effects, biological targets, and physicochemical properties.
Structural Features
- Target Compound: Core: 3-cyano-4,5-diphenylfuran (electron-deficient aromatic system). Acetamide Side Chain: 3,4-dimethoxyphenyl group (polar, methoxy groups enhance solubility and binding affinity). Key Functional Groups: Cyano (-CN), methoxy (-OCH₃), and acetamide (-NHCOCH₂-).
- Analog 1: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Core: Benzamide (simpler aromatic system). Side Chain: 3,4-dimethoxyphenethylamine (lacks the furan and cyano groups). Key Features: Ethyl linker between benzamide and dimethoxyphenyl; lower molecular weight.
- Analog 2: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Core: Acetamide with sulfonyl and phenoxy substituents. Side Chain: Isobutylamino sulfonyl and methylphenoxy groups (enhanced steric bulk).
Analog 3 : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
- Core : Chloroacetamide (common in herbicides).
- Substituents : Diethylphenyl and methoxymethyl groups (hydrophobic, agrochemical applications).
Key Observations :
- The target compound’s cyano-furan core distinguishes it from analogs with benzamide or chloroacetamide backbones. This could confer stronger aromatic interactions in protein binding .
- Methoxy groups in all analogs improve water solubility, but the target’s diphenylfuran may reduce metabolic instability compared to alachlor’s chloro group .
Physicochemical Properties
- Polarity: The 3,4-dimethoxyphenyl group increases polarity in all analogs, but the target’s cyano group adds dipole moments.
- Steric Effects : Analog 2’s sulfonyl and isobutyl groups introduce steric hindrance, whereas the target’s planar furan core may facilitate membrane permeability.
- Synthetic Accessibility : Rip-B (Analog 1) is synthesized in 80% yield via straightforward amidation , whereas the target’s furan synthesis likely requires multi-step cyclization.
Data Tables
Table 1: Structural Comparison of Acetamide Derivatives
Preparation Methods
Cyclization of 1,4-Diketones
The Paal-Knorr furan synthesis remains a cornerstone for constructing polysubstituted furans. A 1,4-diketone precursor undergoes acid-catalyzed cyclodehydration to form the furan ring. For N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, the diketone must incorporate phenyl groups at positions 4 and 5 and a cyano group at position 3.
Example Protocol
-
Synthesis of 1,4-Diphenyl-2-cyano-1,4-diketone :
-
Cyclization to 3-Cyano-4,5-diphenylfuran :
Table 1: Optimization of Furan Cyclization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bi(OTf)₃ | Toluene | 110 | 6 | 70 |
| H₂SO₄ | EtOH | 80 | 12 | 45 |
| PTSA | CH₂Cl₂ | 40 | 24 | 30 |
| Method | Starting Material | Conditions | Yield (%) |
|---|---|---|---|
| Nitration/Reduction | Furan | HNO₃/H₂SO₄ → H₂/Pd-C | 42.5 |
| Bromination/Amination | Furan | NBS → NH₃ | 24 |
Amide Bond Formation: Coupling Strategies
The final step involves conjugating 2-(3,4-dimethoxyphenyl)acetic acid to the furan-2-amine. Carbodiimide-mediated coupling is preferred for its reliability and scalability.
EDCI/HOBt-Mediated Coupling
-
Activation of Carboxylic Acid :
-
Coupling with Furan-2-amine :
Table 3: Optimization of Amidation Conditions
| Coupling Reagent | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | DMAP | 25 | 76 |
| DCC/DMAP | THF | Et₃N | 40 | 65 |
| HATU | DMF | DIPEA | 25 | 80 |
Alternative Pathways and Emerging Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
